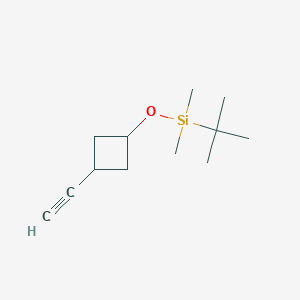
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane is a chemical compound with the molecular formula C12H22OSi. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an ethynyl group, and a cyclobutoxy group attached to a dimethylsilane moiety.
Vorbereitungsmethoden
The synthesis of tert-butyl(3-ethynylcyclobutoxy)dimethylsilane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutoxy group: This can be achieved through the reaction of a cyclobutanol derivative with an appropriate reagent to introduce the ethynyl group.
Introduction of the tert-butyl group: This step involves the reaction of the intermediate compound with tert-butyl chloride in the presence of a base.
Attachment of the dimethylsilane moiety: The final step involves the reaction of the intermediate with dimethylchlorosilane in the presence of a catalyst to form the desired product.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the ethynyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl(3-ethynylcyclobutoxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The compound can act as a silylating agent, protecting hydroxyl groups via silylation. This protection is crucial in various synthetic processes, allowing for selective reactions to occur without interference from hydroxyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl(3-ethynylcyclobutoxy)dimethylsilane can be compared with other similar compounds, such as:
Tert-butyl(dimethyl)silanol: This compound also contains a tert-butyl group and a dimethylsilane moiety but lacks the ethynyl and cyclobutoxy groups.
Tert-butyl(ethynyl)dimethylsilane: This compound contains a tert-butyl group and an ethynyl group but lacks the cyclobutoxy group.
Cyclobutoxy(dimethyl)silane: This compound contains a cyclobutoxy group and a dimethylsilane moiety but lacks the tert-butyl and ethynyl groups.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its similar compounds.
Eigenschaften
Molekularformel |
C12H22OSi |
|---|---|
Molekulargewicht |
210.39 g/mol |
IUPAC-Name |
tert-butyl-(3-ethynylcyclobutyl)oxy-dimethylsilane |
InChI |
InChI=1S/C12H22OSi/c1-7-10-8-11(9-10)13-14(5,6)12(2,3)4/h1,10-11H,8-9H2,2-6H3 |
InChI-Schlüssel |
BFVCRAMXPHGHIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















